molecular formula C30H28N4O6S B11475003 N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide

Cat. No.: B11475003
M. Wt: 572.6 g/mol
InChI Key: CZFMOYHCYVIURH-UHFFFAOYSA-N
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Description

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including isoquinoline, dimethoxyphenyl, and quinoxaline moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and quinoxaline intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups into their reduced forms, such as converting nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme activities and cellular pathways.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of isoquinoline, dimethoxyphenyl, and quinoxaline moieties, which provide a diverse range of chemical reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C30H28N4O6S

Molecular Weight

572.6 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C30H28N4O6S/c1-37-24-12-17-9-10-31-23(19(17)14-26(24)39-3)11-18-13-25(38-2)27(40-4)15-22(18)32-28(35)16-41-30-29(36)33-20-7-5-6-8-21(20)34-30/h5-10,12-15H,11,16H2,1-4H3,(H,32,35)(H,33,36)

InChI Key

CZFMOYHCYVIURH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)CSC4=NC5=CC=CC=C5NC4=O)OC)OC)OC

Origin of Product

United States

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